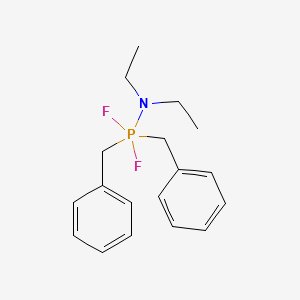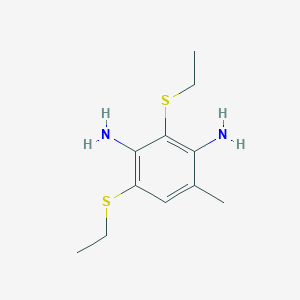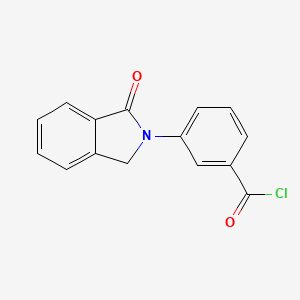![molecular formula C48H58O4 B14296534 Bis(4-pentylbicyclo[2.2.2]octan-1-yl) 9b,12c-dihydroperylene-3,9-dicarboxylate CAS No. 113659-68-0](/img/structure/B14296534.png)
Bis(4-pentylbicyclo[2.2.2]octan-1-yl) 9b,12c-dihydroperylene-3,9-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-pentylbicyclo[222]octan-1-yl) 9b,12c-dihydroperylene-3,9-dicarboxylate is a complex organic compound characterized by its unique bicyclic and perylene structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-pentylbicyclo[2.2.2]octan-1-yl) 9b,12c-dihydroperylene-3,9-dicarboxylate typically involves multiple steps. The initial step often includes the preparation of 4-pentylbicyclo[2.2.2]octan-1-yl derivatives, which are then reacted with perylene-3,9-dicarboxylic acid derivatives under specific conditions to form the final product. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-pentylbicyclo[2.2.2]octan-1-yl) 9b,12c-dihydroperylene-3,9-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield perylene derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Applications De Recherche Scientifique
Bis(4-pentylbicyclo[2.2.2]octan-1-yl) 9b,12c-dihydroperylene-3,9-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a component in diagnostic tools.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices
Mécanisme D'action
The mechanism of action of Bis(4-pentylbicyclo[2.2.2]octan-1-yl) 9b,12c-dihydroperylene-3,9-dicarboxylate involves its interaction with specific molecular targets and pathways. The bicyclic and perylene structures allow it to interact with various biological molecules, potentially affecting cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pentylbicyclo[2.2.2]octan-1-ol: A related compound with similar bicyclic structure but different functional groups
4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid: Another related compound with a carboxylic acid functional group
Uniqueness
Bis(4-pentylbicyclo[2.2.2]octan-1-yl) 9b,12c-dihydroperylene-3,9-dicarboxylate is unique due to its combination of bicyclic and perylene structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in scientific research and industry .
Propriétés
Numéro CAS |
113659-68-0 |
|---|---|
Formule moléculaire |
C48H58O4 |
Poids moléculaire |
699.0 g/mol |
Nom IUPAC |
bis(4-pentyl-1-bicyclo[2.2.2]octanyl) 9b,12c-dihydroperylene-3,9-dicarboxylate |
InChI |
InChI=1S/C48H58O4/c1-3-5-7-19-45-21-27-47(28-22-45,29-23-45)51-43(49)39-17-15-37-34-12-10-14-36-40(18-16-38(42(34)36)33-11-9-13-35(39)41(33)37)44(50)52-48-30-24-46(25-31-48,26-32-48)20-8-6-4-2/h9-18,41-42H,3-8,19-32H2,1-2H3 |
Clé InChI |
PNCKIXXKBHRABZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC12CCC(CC1)(CC2)OC(=O)C3=C4C=CC=C5C4C(=C6C=CC=C7C6C5=CC=C7C(=O)OC89CCC(CC8)(CC9)CCCCC)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol](/img/structure/B14296451.png)
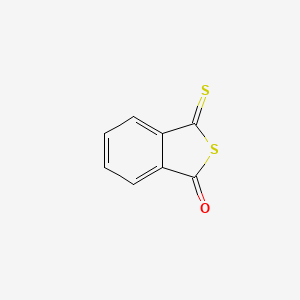
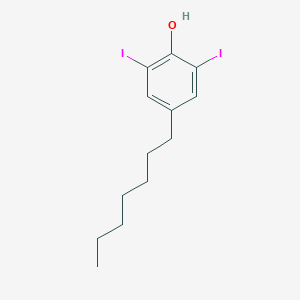
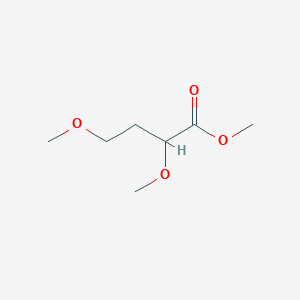
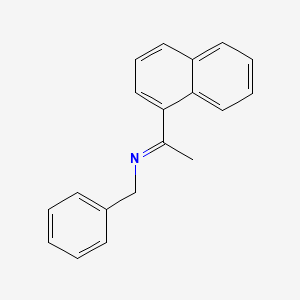
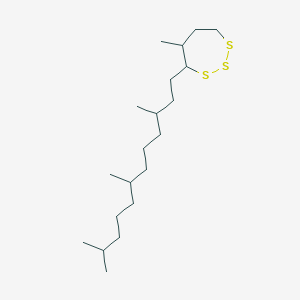
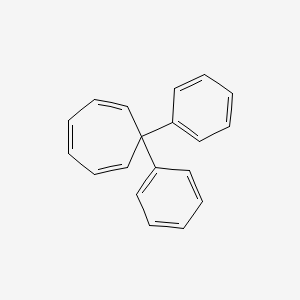
![1-(4-Hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol](/img/structure/B14296475.png)

